molecular formula C12H11NO3 B13982514 3-Ethoxyisoquinoline-4-carboxylic acid

3-Ethoxyisoquinoline-4-carboxylic acid

Cat. No.: B13982514
M. Wt: 217.22 g/mol
InChI Key: GFYOSRYJXQKPBS-UHFFFAOYSA-N
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Description

3-Ethoxyisoquinoline-4-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The presence of an ethoxy group at the 3-position and a carboxylic acid group at the 4-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxyisoquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and ketones under acidic conditions . Another method includes the use of microwave-assisted processes, which provide a more efficient and greener synthesis route .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Pfitzinger reactions or other condensation reactions that can be optimized for higher yields and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient industrial synthesis .

Mechanism of Action

The mechanism of action of 3-ethoxyisoquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxyisoquinoline-4-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-ethoxyisoquinoline-4-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-16-11-10(12(14)15)9-6-4-3-5-8(9)7-13-11/h3-7H,2H2,1H3,(H,14,15)

InChI Key

GFYOSRYJXQKPBS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=N1)C(=O)O

Origin of Product

United States

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